5,6-Diethylbenzo[d]thiazol-2-amine
Description
Significance of the Benzothiazole (B30560) Core in Heterocyclic Chemistry and Beyond
The benzothiazole nucleus is a privileged scaffold in drug discovery and development. tandfonline.com Its rigid, planar structure, combined with the presence of nitrogen and sulfur heteroatoms, imparts a unique set of physicochemical properties that allow it to interact with a wide array of biological targets. nih.govjchemrev.com This has resulted in the development of numerous benzothiazole-containing compounds with a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.net The versatility of the benzothiazole core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties for specific applications. pharmacyjournal.in
The significance of the benzothiazole scaffold extends beyond medicinal chemistry. These compounds have found applications in various industrial fields, including as dyes, agricultural chemicals, and accelerators for rubber vulcanization. researchgate.net Their unique photophysical properties also make them promising candidates for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Evolution of Research on Aminobenzothiazoles: A Historical and Current Perspective
The introduction of an amino group to the benzothiazole core, particularly at the 2-position, has been a pivotal development in the exploration of this heterocyclic system. 2-Aminobenzothiazole (B30445), the parent compound, serves as a crucial building block for the synthesis of a vast library of derivatives with enhanced biological activities. wikipedia.orgrsc.org Historically, research on aminobenzothiazoles was primarily driven by their potential as pharmaceutical agents. nih.gov Early studies focused on their antimicrobial and anticancer properties, leading to the discovery of several potent compounds. nih.gov
In recent years, the scope of aminobenzothiazole research has expanded significantly. rsc.org Contemporary studies are not only focused on discovering new therapeutic agents but also on understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov Advanced computational techniques, such as molecular docking, are now routinely used to predict the binding affinities of aminobenzothiazole derivatives with specific biological targets, aiding in the rational design of more effective and selective drugs. researchgate.netnih.gov Furthermore, the unique chemical reactivity of the amino group has been exploited to create complex molecular architectures and fused heterocyclic systems, opening up new avenues for materials science and catalysis. rsc.org
Rationale and Specific Objectives for Research on 5,6-Diethylbenzo[d]thiazol-2-amine
While the broader family of aminobenzothiazoles has been extensively studied, specific derivatives like this compound remain relatively unexplored. The rationale for focusing on this particular compound stems from the potential synergistic effects of the diethyl substitution on the well-established biological and chemical properties of the aminobenzothiazole scaffold.
Theoretically, the introduction of two ethyl groups at the 5 and 6 positions of the benzene (B151609) ring is expected to significantly impact the electronic and steric properties of the molecule. These alkyl groups are electron-donating, which could modulate the reactivity of the benzothiazole ring system and the basicity of the 2-amino group. From an applied perspective, these modifications could lead to compounds with novel or enhanced biological activities. For instance, increased lipophilicity due to the ethyl groups might improve cell membrane permeability, a crucial factor for drug efficacy. Furthermore, the specific substitution pattern could lead to selective interactions with biological targets, potentially resulting in drugs with improved safety profiles.
The presence of diethyl groups at the 5 and 6 positions distinguishes this compound from its more commonly studied counterparts, such as the unsubstituted or mono-substituted derivatives. This specific substitution pattern is expected to introduce a unique set of features:
Increased Lipophilicity: The two ethyl groups will significantly increase the nonpolar surface area of the molecule, making it more lipophilic. This could influence its solubility, distribution, and transport properties in biological systems.
Steric Hindrance: The ethyl groups may introduce steric bulk around the benzothiazole core, which could influence how the molecule interacts with enzymes and receptors. This steric hindrance could lead to higher selectivity for specific binding sites.
The following table summarizes some of the key physicochemical properties that are likely to be influenced by the diethyl substitution, comparing it to the parent 2-aminobenzothiazole and the related 5,6-dimethyl derivative.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted LogP |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 1.6 |
| 5,6-Dimethylbenzo[d]thiazol-2-amine | C₉H₁₀N₂S | 178.25 | 2.4 |
| This compound | C₁₁H₁₄N₂S | 206.31 | 3.2 |
Note: LogP values are estimations and can vary based on the prediction software used.
This targeted investigation into this compound aims to fill a gap in the current understanding of aminobenzothiazole derivatives and pave the way for the development of novel compounds with tailored properties for a range of applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5,6-diethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-3-7-5-9-10(6-8(7)4-2)14-11(12)13-9/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
ZNDSIMPSPHTNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)SC(=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Diethylbenzo D Thiazol 2 Amine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Diethylbenzothiazole System
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. princeton.edunumberanalytics.com For the 5,6-Diethylbenzo[d]thiazol-2-amine system, the primary strategic disconnections focus on the formation of the thiazole (B1198619) ring, which is fused to the diethyl-substituted benzene (B151609) ring.
The most common and logical disconnection is at the C-S and C-N bonds of the thiazole ring. This approach simplifies the bicyclic structure into a substituted aniline (B41778) derivative. Specifically, the analysis reveals two main pathways:
The "Jacobson" Type Synthesis: This classical approach involves the disconnection of the thiazole ring to reveal a 4,5-diethyl-2-aminobenzenethiol and a cyanogen (B1215507) source (like cyanogen bromide) or a related one-carbon synthon. However, the synthesis and handling of substituted aminothiophenols can be challenging due to their instability.
The "Hugerschoff" Type Synthesis: A more versatile and widely adopted strategy involves the cyclization of an N-arylthiourea. The key disconnection breaks the C-S and the N-C bond attached to the benzene ring, leading back to a 4,5-diethylaniline and a thiocyanate (B1210189) source. This method is often preferred due to the greater stability and accessibility of the aniline precursors. nih.gov
A typical retrosynthetic pathway for 6-substituted 2-aminobenzothiazoles, which can be adapted for the 5,6-diethyl analog, starts with a 4-substituted aniline that reacts with potassium thiocyanate and bromine. nih.gov Another established route begins with 2-haloanilines and isothiocyanates. acs.org These disconnections form the basis for designing practical forward syntheses.

Modern Approaches to Benzothiazole (B30560) Ring Formation
Recent advancements in synthetic chemistry have provided a toolbox of sophisticated methods for constructing the benzothiazole ring system, focusing on efficiency, sustainability, and molecular diversity.
Modern catalysis has revolutionized the synthesis of heterocyclic compounds, including benzothiazoles. Palladium and copper catalysts are at the forefront of these developments, enabling reactions under milder conditions with greater efficiency. nih.gov
Palladium-catalyzed C-H activation: This powerful strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. For instance, the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas can be achieved using a Pd(OAc)₂ catalyst to form 2-(dialkylamino)benzothiazoles. nih.gov
Copper-catalyzed reactions: Copper catalysts are often more economical and offer unique reactivity. A notable application is the copper(I)-catalyzed tandem reaction of 2-iodobenzenamines with isothiocyanates, which provides an efficient and practical route to 2-aminobenzothiazoles under mild conditions. acs.org This method avoids the high temperatures often required in other syntheses. acs.org
The choice of catalyst and ligands is crucial and can be optimized to improve reaction yields and substrate scope.
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes that minimize waste and avoid hazardous solvents. nih.gov
"On-water" catalysis: Performing reactions in water is highly desirable for sustainability. Certain catalytic cyclizations of benzothiazoles can be accelerated in aqueous media, benefiting from the hydrophobic effect and unique reactivity at the water-organic interface.
Solvent-free conditions: Neat fusion processes, where reactants are melted together without any solvent, represent a highly atom-economical approach. For example, the synthesis of some 2-aminobenzothiazole (B30445) derivatives has been achieved by melting a substituted precursor with sulfanilamide (B372717) at high temperatures (e.g., 195 °C) for a short duration. acs.org Metal-free reactions, such as the sulfanylation of C-H bonds using isothiocyanates, also align with green chemistry principles. nih.gov
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. For benzothiazole synthesis, a one-pot condensation of an aminothiophenol, an aldehyde, and an oxidizing agent can directly yield the benzothiazole core, showcasing the power of MCRs to rapidly build molecular complexity.
Specific Synthetic Pathways to this compound
While a direct, published synthesis for this compound is not readily found in prominent literature, established methods for substituted 2-aminobenzothiazoles can be directly applied. The most common and classical synthesis for 6-substituted analogs involves treating a 4-substituted aniline with potassium thiocyanate in the presence of an oxidizing agent like bromine in acetic acid. nih.govresearchgate.net
Adaptation for this compound: The logical starting material for this specific target would be 3,4-diethylaniline (B1290156) . The reaction sequence would be:
Thiocyanation: Reaction of 3,4-diethylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in a suitable solvent like glacial acetic acid.
Cyclization: The intermediate arylthiocyanate undergoes in-situ cyclization to form the final product, this compound.
Optimizing reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that can be adjusted include the catalyst system, base, solvent, and temperature.
For instance, in the copper(I)-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoaniline (B362364) and phenyl isothiocyanate, a systematic study revealed the importance of both the base and the ligand. acs.org
Table 1: Optimization of a Copper-Catalyzed Synthesis of 2-Aminobenzothiazole Reaction of 2-iodoaniline and phenyl isothiocyanate catalyzed by Copper(I) iodide.
| Entry | Catalyst (mol %) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | 1,10-phenanthroline | K₃PO₄ | Toluene | 50 | 43 |
| 2 | CuI (10) | 1,10-phenanthroline | K₂CO₃ | Toluene | 50 | 63 |
Data sourced from ACS Publications. acs.org
This table demonstrates that changing the base from potassium phosphate (B84403) (K₃PO₄) to potassium carbonate (K₂CO₃) significantly improved the reaction yield from 43% to 63% under otherwise identical conditions. acs.org Similar optimization studies, adjusting parameters like temperature, reaction time, and reactant stoichiometry, would be essential to develop an efficient synthesis specifically for this compound.
Strategies for Diethyl Group Introduction and Regioselectivity Control
A primary and logical synthetic pathway commences with 1,2-diethylbenzene (B43095). This starting material can undergo electrophilic aromatic substitution, specifically nitration, to introduce a nitro group, which is subsequently reduced to the essential amine functionality. The directing effects of the two ethyl substituents are paramount in controlling the regioselectivity of this nitration step. libretexts.orgpressbooks.pub Both ethyl groups are activating, ortho-, para-directors, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglumenlearning.comchemguide.co.uk
In 1,2-diethylbenzene, the positions available for substitution are C3, C4, C5, and C6. The C4 and C5 positions are para to one ethyl group and ortho to the other. The C3 and C6 positions are ortho to one ethyl group and meta to the other. Both electronic and steric factors come into play:
Electronic Effects : The positions para to the alkyl groups (C4 and C5) are strongly activated.
Steric Effects : The positions ortho to the ethyl groups (C3 and C6) are sterically hindered, which can disfavor the approach of the electrophile. pressbooks.pub
Consequently, the nitration of 1,2-diethylbenzene is expected to yield primarily a mixture of 4-nitro and 3-nitro isomers. Achieving high regioselectivity for the desired 1,2-diethyl-4-nitrobenzene (B8681995) precursor nih.gov requires careful optimization of reaction conditions, such as the choice of nitrating agent (e.g., HNO₃/H₂SO₄, or milder reagents) and temperature control to maximize the formation of the sterically less hindered para-substituted product.
Once 1,2-diethyl-4-nitrobenzene is obtained and isolated, it can be converted to 3,4-diethylaniline via standard reduction methods, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. libretexts.org
An alternative, though less common, approach analogous to the synthesis of 3,4-dimethylaniline (B50824) involves the high-pressure ammonolysis of a halogenated precursor, such as 4-bromo-1,2-diethylbenzene, in the presence of a copper catalyst. This method can offer high yields of the desired aniline, free from isomers.
The final step to construct the benzothiazole ring involves the reaction of 3,4-diethylaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of bromine and acetic acid. This classical Hugershoff reaction proceeds via electrophilic thiocyanation of the aniline followed by intramolecular cyclization to form the 2-aminobenzothiazole ring system.
Derivatization and Functionalization of this compound
The this compound scaffold is a versatile platform for further chemical modification. Derivatization can be targeted at several sites, most notably the exocyclic amino group and the C-H bonds of the heterocyclic ring, to generate libraries of compounds for structure-activity and structure-property evaluation.
Reactions Involving the Exocyclic Amino Group (e.g., acylation, alkylation, Schiff base formation)
The exocyclic amino group at the C2 position is a primary nucleophilic site, readily participating in a variety of chemical transformations.
Acylation: The amino group can be easily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride produces an N-(5,6-diethylbenzo[d]thiazol-2-yl)-2-chloroacetamide intermediate, which is itself a valuable building block for further substitution. nih.gov Acetic acid can also serve as a direct and cost-effective acetylating agent. libretexts.org These acylation reactions are fundamental for creating diverse amide libraries. pressbooks.pub
Alkylation: N-alkylation of the 2-amino group can be achieved using various alkylating agents. Regioselectivity can be a challenge, as alkylation can occur at either the exocyclic or the endocyclic nitrogen atom. pressbooks.publumenlearning.com However, methods using benzylic alcohols as alkylating agents have been shown to achieve regioselective N-alkylation at the exocyclic amine. chemguide.co.uk The use of highly reactive halides can also lead to mono- or dialkylated products at the amino group. pressbooks.pub
Schiff Base Formation: The primary amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the 2-aminobenzothiazole with the desired carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. libretexts.orgsigmaaldrich.comhaz-map.com The resulting imine can be a final product or an intermediate for further reactions, such as reduction to a secondary amine.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, Triethylamine, Benzene, 0°C to RT | N-(Benzothiazol-2-yl)-2-chloroacetamide | nih.gov |
| Acetylation | Acetic Acid, Reflux | N-(Benzothiazol-2-yl)acetamide | libretexts.org |
| Alkylation | Benzylic alcohols, Catalyst | 2-(N-alkylamino)benzothiazole | chemguide.co.uk |
| Schiff Base Formation | Aromatic aldehyde, Ethanol, Glacial acetic acid (cat.), Reflux | N-((Aryl)methylene)benzothiazol-2-amine | libretexts.orghaz-map.com |
C-H Activation Strategies for Further Ring Functionalization
Direct C-H activation and functionalization represent a modern and efficient strategy for modifying the benzothiazole core without the need for pre-functionalized substrates. For the this compound scaffold, the C-H bonds at positions C4 and C7 of the benzene ring, and the C2-H bond of the thiazole ring (in N-protected derivatives), are potential targets.
Palladium- and nickel-catalyzed reactions are prominent in this field. For example, nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides a mild and efficient route to 2-aminobenzothiazoles. masterorganicchemistry.comoregonstate.edu Direct arylation of the benzothiazole core can be achieved at room temperature using palladium catalysis with iodoarenes. youtube.com Such methods could be adapted to introduce aryl groups at the C4 or C7 positions of the 5,6-diethyl derivative, guided by the electronic properties and steric environment of the ring.
Visible-light photoredox catalysis offers an environmentally friendly alternative for C-H functionalization, enabling the formation of 2-substituted benzothiazoles through radical cyclization under aerobic conditions. orgsyn.org These advanced methods provide powerful tools to forge new carbon-carbon and carbon-heteroatom bonds on the benzothiazole ring system, expanding the accessible chemical space.
Introduction of Diverse Functional Groups for Structure-Activity/Property Studies
The primary goal of derivatization is to systematically alter the structure of the lead compound, this compound, to probe its interactions with biological targets or to tune its material properties.
By employing the reactions described above—acylation, alkylation, and Schiff base formation—a vast array of functional groups can be appended to the exocyclic nitrogen. These modifications can modulate key physicochemical properties such as:
Lipophilicity : Affecting cell membrane permeability and target engagement.
Hydrogen Bonding Capacity : Introducing hydrogen bond donors and acceptors to form specific interactions with biological macromolecules.
Steric Bulk : Probing the size and shape of binding pockets.
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques
High-Resolution Spectroscopic Characterization
Spectroscopic methods offer a detailed view of the molecular framework and electronic properties of 5,6-Diethylbenzo[d]thiazol-2-amine in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals for the aromatic protons and carbons of the benzothiazole (B30560) core, as well as for the ethyl substituents.
In a typical ¹H NMR spectrum, the aromatic protons would likely appear as singlets due to their substitution pattern. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling constants in the range of 7-8 Hz. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amine and ethyl groups, and the electron-withdrawing nature of the thiazole (B1198619) ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on general principles and data from similar structures, as specific experimental data is not available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~7.1-7.3 | - |
| H-7 | ~7.0-7.2 | - |
| -NH₂ | ~5.0-6.0 (broad) | - |
| -CH₂- (ethyl at C5) | ~2.6-2.8 (quartet) | ~20-25 |
| -CH₃ (ethyl at C5) | ~1.2-1.4 (triplet) | ~13-16 |
| -CH₂- (ethyl at C6) | ~2.6-2.8 (quartet) | ~20-25 |
| -CH₃ (ethyl at C6) | ~1.2-1.4 (triplet) | ~13-16 |
| C-2 | - | ~165-170 |
| C-4 | - | ~110-115 |
| C-5 | - | ~135-140 |
| C-6 | - | ~135-140 |
| C-7 | - | ~115-120 |
| C-3a | - | ~150-155 |
| C-7a | - | ~130-135 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl groups would be observed around 2850-3100 cm⁻¹. The C=N stretching of the thiazole ring would likely be found in the 1600-1650 cm⁻¹ region. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Expected Vibrational Frequencies (Note: These are expected ranges based on known functional group absorptions.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | N-H Stretch | 3300-3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2970 |
| C=N (thiazole) | C=N Stretch | 1600-1650 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| -NH₂ | N-H Bend | 1550-1650 |
| C-N | C-N Stretch | 1250-1350 |
| C-S | C-S Stretch | 600-800 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₄N₂S), the exact mass of the molecular ion [M+H]⁺ would be precisely measured, confirming its chemical formula. Fragmentation analysis would reveal characteristic cleavage patterns, such as the loss of ethyl groups or cleavage of the thiazole ring, providing further structural confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the benzothiazole system. The presence of the amine and ethyl groups would likely cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzothiazole.
If the compound is fluorescent, its emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The Stokes shift, which is the difference between the absorption and emission maxima, would provide information about the structural relaxation in the excited state.
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic techniques provide information about the molecule in solution or as a bulk sample, single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding between the amine group of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule would be a likely and significant interaction. Additionally, π-π stacking interactions between the aromatic benzothiazole rings could play a role in stabilizing the crystal lattice. The orientation and packing of the molecules in the solid state are crucial for understanding the material's bulk properties.
Analysis of Conformational Isomerism in the Solid State
Detailed analysis of conformational isomerism in the solid state for this compound would require single-crystal X-ray diffraction data. This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline lattice. In the absence of such data for this compound, any discussion on its solid-state conformation would be purely speculative and not based on direct experimental evidence.
Computational and Theoretical Investigations of 5,6 Diethylbenzo D Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No published studies were identified that specifically report Density Functional Theory (DFT) calculations for 5,6-Diethylbenzo[d]thiazol-2-amine. While DFT is a common method for analyzing the electronic properties of benzothiazole (B30560) derivatives, research has focused on other substitution patterns. For instance, studies on related molecules have utilized DFT to understand their structure and reactivity, but the specific impact of the 5,6-diethyl substitution remains uninvestigated.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound. Such analysis, which is crucial for predicting a molecule's chemical reactivity and kinetic stability, has not been performed or reported for this compound.
Electrostatic Potential Surface Analysis and Charge Distribution
Information regarding the electrostatic potential surface and charge distribution of this compound is not available in the current body of scientific literature. This type of analysis would be instrumental in identifying the electrophilic and nucleophilic sites of the molecule, offering insights into its potential intermolecular interactions.
Quantum Chemical Descriptors
Specific quantum chemical descriptors such as hardness, softness, and the electrophilicity index have not been calculated for this compound. These global reactivity descriptors, derived from the energies of frontier molecular orbitals, are essential for quantitatively describing the reactivity and stability of a molecule, but remain undetermined for this specific compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions
No studies employing Molecular Dynamics (MD) simulations to investigate the conformational possibilities of this compound or its interactions with biological targets were found. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their binding modes, they have not been applied to this particular derivative. Research on other benzothiazoles has utilized MD simulations to explore their potential as inhibitors of various enzymes, but similar investigations for the 5,6-diethyl variant are absent.
Theoretical Studies of Reaction Mechanisms and Transition States
A search for theoretical studies on the reaction mechanisms involving this compound, including the characterization of transition states, yielded no results. Understanding the pathways of its formation or its subsequent reactions through computational analysis is an area that remains to be explored.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no published computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound. Consequently, no validation of theoretical data against experimental spectroscopic measurements has been reported. This comparative analysis is vital for confirming the accuracy of computational models and aiding in the structural elucidation of the compound.
Chemical Reactivity and Reaction Mechanisms of 5,6 Diethylbenzo D Thiazol 2 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring and Diethyl Substituents
The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, with the preferred position of attack depending on the nature of the reagent and the reaction conditions.
Electrophilic Substitution:
The 2-aminobenzothiazole (B30445) scaffold is highly reactive towards electrophiles. nih.gov The amino group at the 2-position and the electron-donating diethyl groups at the 5- and 6-positions activate the benzene (B151609) ring for electrophilic aromatic substitution. The substitution pattern is directed by these activating groups. Generally, electrophilic attack is expected to occur at the 4- and 7-positions of the benzothiazole ring, which are ortho and para to the activating amino and diethyl groups.
Common electrophilic substitution reactions applicable to this system include:
Halogenation: Bromination of arylthioureas in the presence of a suitable solvent like chloroform (B151607) is a common method for the synthesis of 2-aminobenzothiazoles. scholarsresearchlibrary.com Direct halogenation of 5,6-diethylbenzo[d]thiazol-2-amine would likely lead to substitution at the 4- and/or 7-positions.
Nitration: Nitration of 2-aminobenzothiazole derivatives can be achieved, although care must be taken to control the reaction conditions to avoid oxidation. The nitro group can be introduced onto the benzene ring, and its position will be influenced by the existing substituents. For instance, nitration of 2-aminobenzothiazole can lead to the formation of 6-nitro-2-aminobenzothiazole. nih.gov
Sulfonation: Sulfonation can also be performed on the aromatic ring, typically using fuming sulfuric acid.
The diethyl substituents themselves are generally not reactive towards substitution under typical electrophilic aromatic substitution conditions, with the reaction preferentially occurring on the more activated benzothiazole ring.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the benzothiazole ring are less common unless the ring is activated by electron-withdrawing groups or a good leaving group is present. For example, a chloro-substituted benzothiazole can undergo nucleophilic displacement. The synthesis of various 2-aminobenzothiazole derivatives often involves the substitution of a chlorine atom in a precursor molecule. nih.gov
| Reaction Type | Reagent/Conditions | Expected Product(s) |
| Electrophilic Substitution | ||
| Halogenation | Br₂ in acetic acid | 4-bromo- and/or 7-bromo-5,6-diethylbenzo[d]thiazol-2-amine |
| Nitration | HNO₃/H₂SO₄ | 4-nitro- and/or 7-nitro-5,6-diethylbenzo[d]thiazol-2-amine |
| Sulfonation | Fuming H₂SO₄ | 5,6-diethyl-2-aminobenzo[d]thiazole-4-sulfonic acid and/or -7-sulfonic acid |
| Nucleophilic Substitution | ||
| On a chloro-substituted precursor | Various nucleophiles (e.g., amines, alkoxides) | Displacement of the chloro group by the nucleophile |
Reactivity Profile of the Amino Group (e.g., protonation, acylation, condensation)
The exocyclic amino group at the 2-position is a key site of reactivity in this compound. researchgate.netrsc.org It behaves as a typical aromatic amine, participating in a variety of reactions.
Protonation:
The amino group is basic and can be readily protonated by acids to form the corresponding ammonium (B1175870) salt. acs.org The first protonation of 2-aminobenzothiazole derivatives generally occurs on the exocyclic amino group. acs.org The pKa value for this protonation will be influenced by the electronic effects of the diethyl substituents.
Acylation:
The amino group undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. nih.govumpr.ac.id For example, reaction with chloroacetyl chloride yields N-(5,6-diethylbenzo[d]thiazol-2-yl)chloroacetamide, a versatile intermediate for further synthetic transformations. niscpr.res.in Acetic acid can also be used as an acetylating agent for 2-aminobenzothiazoles. umpr.ac.id
Condensation Reactions:
The amino group can participate in condensation reactions with carbonyl compounds.
With Aldehydes and Ketones: It reacts with aldehydes and ketones to form Schiff bases (imines). rsc.org These reactions are often catalyzed by a small amount of acid. niscpr.res.in
With β-Dicarbonyl Compounds: One-pot, three-component condensation reactions of 2-aminobenzothiazole with aldehydes and β-dicarbonyl compounds can be used to synthesize fused heterocyclic systems like 4H-pyrimido[2,1-b]benzothiazoles. researchgate.net
Diazotization:
Like other aromatic primary amines, the amino group of 2-aminobenzothiazole can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org These diazonium salts are useful intermediates for introducing other functional groups onto the benzothiazole ring via Sandmeyer or related reactions.
| Reaction of Amino Group | Reagent/Conditions | Product Type |
| Protonation | Acid (e.g., HCl) | Ammonium salt |
| Acylation | Acid chloride (e.g., acetyl chloride) or anhydride | N-acylated derivative (amide) |
| Condensation | Aldehyde or Ketone | Schiff base (imine) |
| Condensation | Aldehyde and β-dicarbonyl compound | Fused heterocyclic system |
| Diazotization | NaNO₂/HCl (cold) | Diazonium salt |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and reaction conditions.
Oxidation:
The oxidation of 2-aminobenzothiazoles can be complex. acs.org Strong oxidizing agents may lead to the degradation of the molecule. However, controlled oxidation can yield specific products. For instance, oxidation of 2-aminobenzothiazoles can lead to the formation of azo compounds or other coupled products. The sulfur atom in the thiazole (B1198619) ring can also be oxidized to a sulfoxide (B87167) or sulfone under certain conditions.
Reduction:
Reduction reactions are particularly relevant if the molecule contains reducible functional groups, such as a nitro group. For example, if a nitro group were introduced onto the benzene ring (e.g., at the 4- or 7-position), it could be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This provides a route to diaminobenzothiazole derivatives.
| Reaction | Reagent/Conditions | Potential Product(s) |
| Oxidation | Mild oxidizing agents | Azo compounds, coupled products |
| Strong oxidizing agents | Ring-opened or degradation products | |
| Reduction (of a nitro-derivative) | SnCl₂/HCl or H₂/Pd-C | Diaminobenzothiazole derivative |
Photochemical Reactivity and Photodegradation Mechanisms
The photochemical behavior of 2-aminobenzothiazole derivatives is an area of interest, particularly in the context of their environmental fate and potential applications in photochemistry.
While direct photolysis of 2-aminobenzothiazole may not be significant, its photodegradation can be induced by photosensitizers or in the presence of certain metal complexes. researchgate.net A study on the photodegradation of 2-aminobenzothiazole in the presence of an Fe(III)-nitrilotriacetic acid complex revealed the formation of hydroxylated products, indicating that hydroxylation of the aromatic ring is a possible photodegradation pathway. researchgate.net A photoproduct identified was 4-hydroxy-2-aminobenzothiazole. researchgate.net
The excited-state intramolecular proton transfer (ESIPT) is another photochemical process observed in some derivatives of 2-aminobenzothiazole, which can lead to fluorescence from a tautomeric form. mdpi.com
The diethyl substituents on the benzene ring of this compound may influence its photochemical reactivity and the stability of any resulting intermediates.
| Process | Conditions | Potential Outcome |
| Photodegradation | With photosensitizers (e.g., Fe(III) complexes) and light (>300 nm) | Hydroxylation of the benzene ring |
| Excited-State Intramolecular Proton Transfer (ESIPT) | UV irradiation | Formation of an excited-state tautomer, potentially leading to fluorescence |
Molecular Interactions and Biological Target Engagement Mechanistic Focus
In Silico Docking Studies with Biological Macromolecules
A thorough search of scientific databases yields no records of in silico docking studies having been performed on 5,6-Diethylbenzo[d]thiazol-2-amine. While computational studies are common for exploring the potential interactions of novel compounds, this specific molecule has not been the subject of such investigations.
In the absence of docking studies, there is no data to elucidate the potential ligand-protein binding mechanisms for this compound. Consequently, information regarding interaction hotspots, such as the formation of hydrogen bonds or hydrophobic interactions with any biological target, is currently unavailable.
As no in silico screening or docking studies have been published, there are no identified putative molecular targets, such as enzymes or receptors, for this compound. The scientific community has yet to computationally explore the potential biological macromolecules with which this compound might interact.
Enzyme Inhibition Kinetics and Mechanistic Pathways (In Vitro Studies)
There are no published in vitro studies detailing the enzyme inhibition kinetics of this compound. As a result, its potential to act as an enzyme inhibitor, the types of enzymes it might inhibit, and the mechanistic pathways of such inhibition remain unknown.
Receptor Binding Profiling and Allosteric Modulation Studies (Molecular Level)
No receptor binding profiling studies for this compound have been reported in the scientific literature. Therefore, its affinity for any known receptors and its potential to act as an allosteric modulator are completely uncharacterized.
Investigation of Molecular Pathways in Cellular Models (Mechanistic Insights)
Scientific investigations into the effects of this compound on molecular pathways in cellular models have not been documented. The impact of this compound on cellular signaling or other molecular processes has not been explored, and as such, no mechanistic insights are available.
There is no available research or data concerning the potential interaction of this compound with DNA or RNA. Studies on some benzothiazole (B30560) derivatives have explored their interactions with nucleic acids, but these findings cannot be extrapolated to this specific, unstudied compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Interactions
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound is crucial for understanding its molecular interactions and optimizing its engagement with biological targets. While specific detailed SAR and SPR studies on this compound are not extensively documented in publicly available research, a wealth of information on the broader class of benzo[d]thiazol-2-amine and related benzothiazole derivatives provides a strong framework for inferring its likely biological activities and physicochemical properties. The core benzothiazole scaffold is a recurring motif in the design of various biologically active agents, and the nature and position of substituents on this ring system are critical determinants of their potency and selectivity.
General Insights from Benzothiazole Derivatives
Research into various benzothiazole derivatives has established several key SAR principles. For instance, in the context of anticancer activity, derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated for their potential to target enzymes like the Human Epidermal Growth Factor Receptor (HER). Molecular docking studies on such derivatives have highlighted the importance of specific structural features for effective binding. These studies suggest that interactions such as hydrogen bonding and hydrophobic interactions play a significant role in the binding affinity of these compounds to their biological targets nih.gov.
For example, the synthesis of derivatives by reacting benzothiazole with other molecules like para-aminobenzophenone or vanillin introduces new functional groups that can significantly alter the biological activity nih.gov. These modifications can lead to compounds with enhanced binding affinities to target enzymes, suggesting that the substituents on the benzo[d]thiazol-2-amine core are pivotal for its biological function nih.gov.
Inferred SAR for this compound
Based on the general principles observed for benzothiazole derivatives, the diethyl substitution at the 5 and 6 positions of the benzo[d]thiazol-2-amine core is expected to have a significant impact on its biological activity. These alkyl groups are electron-donating and increase the lipophilicity of the molecule. This increased lipophilicity can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets within a biological target.
Structure-Property Relationship (SPR) Considerations
The structure-property relationship (SPR) focuses on how the chemical structure influences the physicochemical properties of the compound, which in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The addition of the two ethyl groups to the benzothiazole core in this compound would be expected to increase its molecular weight and lipophilicity (logP) compared to the parent benzo[d]thiazol-2-amine nih.gov. These changes can have a profound effect on its solubility, permeability, and metabolic stability.
To illustrate the impact of substitutions on the properties of benzothiazole derivatives, the following interactive data table provides a hypothetical comparison of key physicochemical properties based on general chemical principles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Benzo[d]thiazol-2-amine | C₇H₆N₂S | 150.20 | 1.9 | 1 | 2 |
| This compound | C₁₁H₁₄N₂S | 206.31 | >1.9 (Predicted Increase) | 1 | 2 |
Note: The logP for this compound is predicted to be higher than the parent compound due to the addition of the lipophilic ethyl groups.
Biological Target Engagement
The nature of the substituents on the benzothiazole ring system can also dictate the specific biological targets with which the compound interacts. For instance, studies on benzo[d]thiazol-2(3H)-one analogues, which share a similar core structure, have shown that modifications to the aryl ring can significantly alter the binding affinity and selectivity for different receptor subtypes, such as sigma-1 and sigma-2 receptors nih.gov. The introduction of acyl or alkyl groups at the 6-position of the benzothiazolone ring was found to modulate the affinity and selectivity for these receptors nih.gov. This suggests that the diethyl substitution in this compound could similarly direct its interaction towards specific biological targets.
The following table summarizes the effects of different substitutions on the benzothiazole core on biological activity, based on findings from related compounds.
| Modification to Benzothiazole Core | Resulting Change in Biological Activity | Reference Compound Class |
| Addition of bulky aromatic groups | Increased binding affinity to HER enzyme | Benzo[d]thiazol-2-amine derivatives nih.gov |
| Introduction of acyl group at C6 | Improved affinity and selectivity for sigma-1 receptors | Benzo[d]thiazol-2(3H)-one analogues nih.gov |
| Reduction of aryl acyl moiety to alkyl | Slightly increased affinity at both sigma-1 and sigma-2 receptors at the expense of selectivity | Benzo[d]thiazol-2(3H)-one analogues nih.gov |
Advanced Applications of 5,6 Diethylbenzo D Thiazol 2 Amine and Its Derivatives in Materials Science and Analytical Chemistry
Development of Fluorescent Probes and Sensors
The inherent photophysical properties of the benzothiazole (B30560) core are leveraged in the design of highly sensitive and selective fluorescent probes. These sensors are engineered to detect specific analytes, including biologically significant molecules like cysteine, through mechanisms that modulate their fluorescence output.
Detailed Research Findings:
A notable example is the development of a benzothiazole-based fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), designed for the selective detection of cysteine (Cys). researchgate.net In its native state, the BT-AC probe is essentially non-fluorescent. However, upon interaction with cysteine, it undergoes a reaction that leads to a remarkable 4725-fold enhancement in fluorescence intensity, accompanied by a large Stokes shift of 135 nm. researchgate.net This significant change allows for the detection of cysteine at concentrations as low as 32.6 nM. researchgate.net The probe's efficacy has been demonstrated in complex biological media, including calf serum, and it has been successfully used for imaging cysteine in living HepG2 cells and zebrafish, highlighting its practical applicability in biological systems. researchgate.net
Another area of application is in the development of photosensitizers that are active under near-infrared (NIR) light. Two-photon absorbing (TPA) organic photosensitizers derived from benzothiazole have been created. acs.org These molecules, featuring a donor-π-acceptor-π-donor structure with a bibenzothiazole core, exhibit exceptional TPA capability in the NIR region, reaching up to 2000 GM at 850 nm. acs.org This allows them to drive various oxygen-involved organic reactions upon irradiation with an 850 nm LED light source, offering deeper tissue penetration compared to traditional UV/vis light. acs.org
The luminescent properties of benzothiazole derivatives are also tunable. For instance, three derivatives—N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)—exhibit different emission colors. rsc.org While they share similar absorption maxima, the presence of an excited-state intramolecular proton transfer (ESIPT) process in BHPO1 and BHPO2 results in distinct emissions. rsc.org When excited at 365 nm, BPO, BHPO1, and BHPO2 emit bright blue-violet, green, and orange light, respectively, in aggregated states. rsc.org
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique structural and electronic features of 5,6-diethylbenzo[d]thiazol-2-amine derivatives make them excellent candidates for constructing complex supramolecular assemblies through host-guest interactions and self-assembly processes.
Detailed Research Findings:
The principles of host-guest chemistry are often employed to create functional materials. Macrocyclic hosts like cyclodextrins (CDs) can encapsulate hydrophobic guest molecules, such as certain benzothiazole derivatives, within their nonpolar cavities. nih.gov This interaction, driven by hydrophobic and van der Waals forces, can form stable inclusion complexes. nih.gov Such supramolecular systems, termed "supramolecular prodrugs," can modify the properties of a guest molecule, protecting it from degradation and allowing for controlled release in response to specific stimuli. rsc.org
Self-assembly is another key aspect. For example, the self-assembly of zinc complexes with a bidentate ligand containing a naphthalene (B1677914) chromophore, 2,7-bis(nicotinoyloxy)-naphthalene, results in metallacyclodimeric units. researchgate.net These units can form columnar ensembles via π-π interactions, creating a suprachannel capable of hosting small molecules like diiodomethane. researchgate.net The geometry of the guest amine and the nature of counter-anions can significantly influence the resulting hydrogen-bonding architectures in host-guest systems with hosts like 18-crown-6, leading to diverse structures such as butterfly-like trimers and rotator-stator assemblies. researchgate.net This demonstrates the high degree of control that can be exerted over the final supramolecular structure by carefully selecting the molecular components.
Role in Photonic and Electronic Materials
The delocalized π-electron systems and semiconducting properties of benzothiazole derivatives make them prime candidates for use in a variety of photonic and electronic devices. These applications range from organic light-emitting diodes (OLEDs) to dye-sensitized solar cells (DSSCs).
Detailed Research Findings:
Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are promising materials for high-performance OLEDs. research-nexus.net Theoretical studies using quantum-chemical methods have shown that the geometry of these derivatives is crucial for their performance. research-nexus.net For instance, non-planar configurations, achieved by combining benzothiazole with triphenylamine, are beneficial for optoelectronic applications. research-nexus.netresearchgate.net These compounds can be engineered to emit light across the visible spectrum, including bluish-white and red light. research-nexus.netresearchgate.net By dispersing three different benzothiazole derivatives (BPO, BHPO1, and BHPO2) into a polymer matrix, a saturated white-light emission with CIE coordinates of (0.31, 0.32) can be achieved, offering a simple method for fabricating white OLEDs. rsc.org Furthermore, derivatives of 5,6-difluorobenzo[c] research-nexus.netrsc.orgsioc-journal.cnthiadiazole have been synthesized as emitters for deep-red to near-infrared (NIR) OLEDs, achieving a maximum external quantum efficiency (EQE) of 5.75% in doped devices. frontiersin.org
Dye-Sensitized Solar Cells (DSSCs): In the realm of solar energy, benzothiadiazole-based organic dyes have been designed as efficient photosensitizers for DSSCs. rsc.org These dyes exhibit power conversion efficiencies (PCEs) ranging from 7.0% to 9.8%. rsc.org By employing a co-sensitization approach with two different dyes, the PCE can be further enhanced to 10.9% with an iodine-based liquid electrolyte. rsc.org Phenothiazine-based dyes, which incorporate a benzothiadiazole unit, are also highly effective due to the strong electron-donating character of the phenothiazine (B1677639) core and its non-planar structure that suppresses molecular aggregation. sioc-journal.cnrsc.orgresearchgate.net
| Derivative Type | Application | Key Performance Metric | Emission/Absorption Color | Reference |
|---|---|---|---|---|
| Benzothiazole w/ Triphenylamine | OLED | Non-planar geometry | Bluish-white or Red | research-nexus.netresearchgate.net |
| BPO, BHPO1, BHPO2 mixture | OLED | CIE (0.31, 0.32) | White | rsc.org |
| BTDF-TTPA | OLED | Max EQE: 5.75% (doped) | Deep-Red/NIR | frontiersin.org |
| Benzothiadiazole-based dyes | DSSC | PCE: up to 10.9% (co-sensitized) | Pink to Violet-blue | rsc.org |
Chromatographic Method Development for Advanced Separation and Purification
The analysis and purification of this compound and its derivatives require robust and efficient separation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for this purpose, enabling the quantification and isolation of these compounds from complex mixtures.
Detailed Research Findings:
HPLC Methods: Reverse-phase HPLC (RP-HPLC) methods are commonly developed for the analysis of benzothiazole and its derivatives. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comnih.gov For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com HPLC-UV methods have been validated for quantifying novel aminothiazole derivatives in various analytical solutions and preclinical formulations, confirming parameters such as specificity, accuracy, precision, and linearity. d-nb.info These methods are crucial for quality control and ensuring the purity of synthesized compounds. For instance, an HPLC method was developed to quantify the hair dye ingredient 2-amino-5-nitrophenol (B90527) (2A5NP) in various biological matrices, demonstrating good linearity (r² > 0.999) and accuracy (93.1–110.2%). nih.gov
UPLC Methods: UPLC offers advantages over HPLC in terms of speed and resolution due to the use of smaller particle size columns (typically < 2 µm). A UPLC method using an Acquity CSH C18 column (1.7 µm) has been developed to separate drug degradation products, showcasing the high resolving power of the technique. rsc.org UPLC methods have also been established for the rapid analysis of benzotriazole (B28993) and benzothiazole derivatives in environmental and biological samples, such as fish tissue. nih.gov These methods, often coupled with high-resolution mass spectrometry (HRMS), provide very low limits of quantification, in the range of 0.15–2 ng/g. nih.gov The development of fast, stability-indicating UPLC methods, with run times as short as 3 minutes, allows for precise quantification in bulk and commercial formulations. orientjchem.org
| Technique | Column Type | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of Benzothiazole | sielc.com |
| HPLC-UV | Waters Alliance C18 | Not specified | Quantification of novel aminothiazoles | d-nb.info |
| UPLC-QToF-MS | Not specified | Not specified | Determination in fish samples | nih.gov |
| UPLC | Acquity UPLC CSH C18 (1.7 µm) | Ammonium (B1175870) acetate, Methanol (gradient) | Separation of degradation products | rsc.org |
| UPLC | BEH Waters (1.7 µm) | Acetonitrile, 0.1% OPA buffer | Quantification in bulk/formulations | orientjchem.org |
Future Directions and Emerging Research Avenues for 5,6 Diethylbenzo D Thiazol 2 Amine Research
Exploration of Novel and Environmentally Benign Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. eurekaselect.com Future research on 5,6-Diethylbenzo[d]thiazol-2-amine will likely focus on developing more sustainable synthetic routes. The classical approach often involves the condensation of a substituted 2-aminothiophenol (B119425) with various reagents. nih.gov For this compound, this would typically start from 4,5-diethyl-2-aminothiophenol.
Emerging green methodologies that could be adapted for this compound include:
Water-based Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. An efficient method for synthesizing benzothiazole-2-thiols in water has been described, which could be a starting point for further derivatization. rsc.orgbepls.com
Catalyst Innovation: Research into novel catalysts that are efficient, recyclable, and non-toxic is crucial. nih.gov Examples include the use of commercial laccases, tin(IV) pyrophosphate (SnP₂O₇), and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) which have shown high yields and short reaction times in the synthesis of other benzothiazoles. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating. eurekaselect.combepls.com
CO₂ as a Raw Material: Innovative routes using carbon dioxide (CO₂) as a C1 source for forming the thiazole (B1198619) ring represent a significant advancement in sustainable chemistry. nih.gov
These modern synthetic strategies promise not only to be more environmentally friendly but also potentially more efficient and cost-effective for producing this compound and its derivatives.
Table 1: Comparison of Potential Synthetic Methodologies for Benzothiazoles
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Condensation with SnP₂O₇ Catalyst | Heterogeneous catalyst, short reaction times (8–35 min). | High yields (87–95%), catalyst reusability. | nih.gov |
| Solvent-free reaction with NaHSO₄-SiO₂ | Uses an inexpensive, non-toxic, and easily prepared catalyst. | Environmentally friendly, easy catalyst removal via filtration. | nih.gov |
| Laccase-catalyzed Condensation | Enzymatic catalysis under mild conditions. | Green approach using a biocatalyst. | nih.gov |
| Cyclization with CO₂ | Utilizes CO₂ as a renewable C1 feedstock with various catalysts. | Atom-economical and environmentally benign. | nih.gov |
Advancements in Multiscale Computational Modeling for Predictive Research
Computational chemistry is an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental research. mdpi.com For this compound, multiscale computational modeling can provide profound insights at the atomic level.
Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometry and predict a wide range of properties, including vibrational spectra, charge distribution (HOMO-LUMO energy gaps), and molecular electrostatic potential (MESP). mdpi.com For instance, a low HOMO-LUMO energy gap suggests higher chemical reactivity. mdpi.com Conformational analysis can reveal the most stable spatial arrangements of the diethyl groups, which is critical for understanding its interaction with biological targets. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, particularly its interactions within a biological system, such as a protein binding site or a cell membrane.
Combined AIMD/DFT Approaches: For material science applications, combining Ab initio Molecular Dynamics (AIMD) with DFT can elucidate the relationship between molecular stacking, electronic structure, and charge transfer mechanisms at donor-acceptor interfaces. rsc.org This is vital for designing high-performance organic solar cells or other electronic devices. rsc.org
These predictive models can accelerate the discovery process by prioritizing derivatives with the most promising properties for synthesis and testing. nih.gov
Table 2: Illustrative Data from a Hypothetical DFT Study on Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity | Reference Concept |
|---|---|---|---|---|---|
| Benzothiazole Derivative 1 | -6.21 | -1.48 | 4.73 | Kinetically Stable | mdpi.com |
| Benzothiazole Derivative 2 | -6.54 | -1.98 | 4.56 | Moderately Reactive | mdpi.com |
| Benzothiazole Derivative 3 (with -CF₃) | -6.89 | -2.43 | 4.46 | More Reactive | mdpi.com |
Discovery of Unconventional Molecular Interactions and Mechanisms
The biological activity and material properties of benzothiazole derivatives are governed by their molecular interactions. nih.govresearchgate.net While hydrogen bonds and hydrophobic interactions are commonly studied, future research should explore less conventional interactions that may be key to the function of this compound.
Molecular docking studies are a primary tool for investigating these interactions. nih.gov By simulating the binding of this compound into the active site of a target protein, researchers can identify key residues and interaction types. For example, studies on other benzothiazoles have revealed hydrogen bonding with residues like LEU222 or ASN44 in dihydroorotase, an antimicrobial target. nih.gov
Future research could focus on:
Halogen and Chalcogen Bonding: The sulfur atom in the thiazole ring can participate in chalcogen bonding, an interaction that is gaining recognition in drug design.
π-π Stacking: The aromatic benzothiazole core can engage in π-π stacking with aromatic residues in a protein or with other molecules in a material, influencing its electronic properties.
Radical Mechanisms: Some synthetic routes for benzothiazoles have been shown to involve radical mechanisms, and understanding these pathways can lead to new synthetic strategies. rsc.org
Investigating these unconventional interactions could uncover novel mechanisms of action for this compound, leading to the development of more specific and potent agents.
Integration with Artificial Intelligence and Machine Learning in Molecular Design and Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by rapidly analyzing vast datasets to identify promising candidates. premierscience.comnih.gov These technologies can be powerfully applied to the study of this compound.
Key applications include:
Predictive Modeling: AI algorithms can be trained on large libraries of known compounds to predict the physicochemical and biological properties of novel molecules, including potential toxicity and efficacy. nih.govorscience.ru
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, creating novel derivatives of the this compound scaffold optimized for a specific target. astrazeneca.com
High-Throughput Virtual Screening: AI can screen millions or even billions of virtual compounds against a biological target far more quickly than traditional methods, identifying potential hits for further investigation. premierscience.com
Transfer Learning: ML models, such as graph neural networks, can use knowledge gained from large, easily generated datasets to improve predictive performance on smaller, more complex datasets, which is a common scenario in drug discovery. astrazeneca.com
By integrating AI/ML, the design-synthesis-test cycle for developing new drugs and materials based on this compound can be significantly accelerated. nih.gov
Table 3: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact | Reference Concept |
|---|---|---|---|
| Predictive Modeling (Deep QSAR) | Using deep learning to build quantitative structure-activity relationship models to predict biological activity. | Accelerates identification of potent derivatives. | orscience.ru |
| Generative Adversarial Networks (GANs) | Training models to generate novel molecular structures with desired properties. | Enables de novo design of optimized compounds. | orscience.ru |
| Graph Neural Networks (GNNs) | Predicting molecular properties and optimizing drug design by representing molecules as graphs. | Improves accuracy of property prediction and lead optimization. | nih.govastrazeneca.com |
| Target Identification | Analyzing biological data to identify and validate new drug targets for the compound to act upon. | Expands the therapeutic possibilities of the scaffold. | premierscience.com |
Development of Sustainable and High-Performance Materials Applications
Beyond pharmaceuticals, the benzothiazole core is a key component in various functional materials, including dyes, photoluminescent materials, and polymers. mdpi.comnih.gov The unique electronic properties of the this compound scaffold make it an attractive candidate for the development of novel, high-performance materials.
Future research avenues include:
Organic Electronics: Investigating its potential as a building block for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs). The diethyl groups could be used to tune solubility and film morphology, which are critical for device performance.
Antibacterial Polymers: Incorporating the this compound moiety into biocompatible polymer backbones, such as chitosan. mdpi.com This approach aims to create materials that combine the structural properties of the polymer with the antibacterial activity of the benzothiazole, for use in medical devices or coatings. mdpi.com
Sensors and Probes: The benzothiazole nucleus is part of diagnostic agents for amyloid-β plaques. researchgate.net The specific substitution pattern of this compound could be exploited to develop new fluorescent probes for detecting specific analytes or biological structures.
The development of such materials from a sustainably synthesized compound would represent a significant contribution to both materials science and green technology.
Q & A
Q. What are the optimized synthetic routes for 5,6-Diethylbenzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with thiourea derivatives in acidic conditions. For example, 5,6-dimethyl analogs are synthesized via bromine/glacial acetic acid-mediated cyclization of aniline derivatives and sodium thiocyanate under reflux for 16 hours . Key parameters include:
- Solvent : Glacial acetic acid or ethylene glycol for improved solubility.
- Catalyst : Bromine as an oxidizing agent to facilitate ring closure.
- Temperature : Reflux conditions (~100–120°C) to achieve >80% yield.
- Post-treatment : Neutralization with NaOH to precipitate the product .
Table 1 : Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 16–24 hours | Yield ↑ by 15% |
| Solvent (Acid) | Glacial AcOH | Purity >95% |
| Temperature | 100–120°C | Cyclization efficiency |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use multi-spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., ethyl groups at positions 5 and 6). Peaks for aromatic protons appear at δ 7.4–8.8 ppm, while ethyl groups show signals at δ 1.2–2.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ for C11H14N2S: calculated 207.0954) .
- IR : Detect N-H stretching (~3300 cm⁻¹) and C-S/C-N vibrations (1538–1430 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Anticancer Activity : Use the SRB assay to measure cytotoxicity against cancer cell lines (e.g., IC50 values) .
- Antimicrobial Testing : Conduct broth microdilution assays (MIC determination) per CLSI guidelines .
- Enzyme Inhibition : Screen against targets like tubulin using fluorescence polarization .
Q. How do substituent modifications (e.g., ethyl vs. methyl) affect solubility and stability?
- Methodological Answer :
- Solubility : Ethyl groups enhance lipophilicity (logP ↑), reducing aqueous solubility but improving membrane permeability. Compare via HPLC retention times .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC .
Q. What are the common impurities in synthesized batches, and how are they removed?
- Methodological Answer :
- Byproducts : Unreacted thiourea or dimerized species.
- Purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization in ethanol/water .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The amine group at position 2 acts as a directing group in Pd-catalyzed C-H activation. Density Functional Theory (DFT) studies reveal electron-rich benzo[d]thiazole cores facilitate oxidative addition. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)2 and SPhos ligand .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with tubulin (PDB: 1SA0). The ethyl groups occupy hydrophobic pockets, while the thiazole nitrogen forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC50 values from multiple assays (e.g., SRB vs. MTT) and normalize using standardized protocols .
- Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions .
Q. How does the compound’s electronic structure influence its corrosion inhibition efficiency?
- Methodological Answer :
- Quantum Chemical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Ethyl groups donate electron density to the thiazole ring, enhancing adsorption on metal surfaces .
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
